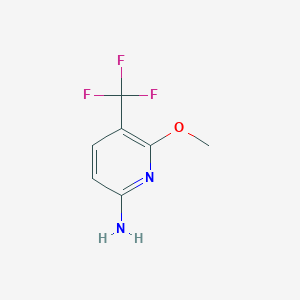

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Description

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS: 405160-57-8) is a pyridine derivative with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol . Its structure features a methoxy (-OCH₃) group at position 6, a trifluoromethyl (-CF₃) group at position 5, and an amine (-NH₂) group at position 2. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the methoxy group, which can influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

6-methoxy-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWNZMZAATXWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

A foundational method involves sequential substitutions on pre-functionalized pyridine intermediates. A representative route begins with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine as the starting material. The synthesis proceeds via:

- Methoxylation : Replacement of the chlorine atom at the 2-position using sodium methoxide (NaOCH₃) in tetrahydrofuran (THF) at 0–25°C.

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group (-NO₂) at the 5-position to an amine (-NH₂).

Key Data :

Condensation and Cyclization Strategies

Microwave-assisted synthesis, as demonstrated for analogous azapurines, offers accelerated reaction kinetics. For 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine, this involves:

- Formamidine Intermediate Formation : Reacting 5-(trifluoromethyl)pyridin-2-amine with trimethyl orthoformate in acetonitrile (ACN) under microwave irradiation (180°C, 30 min).

- Cyclization : Acid-catalyzed (e.g., acetic acid) closure to form the pyridine core, achieving 56% yield under optimized conditions.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Critical parameters influencing yields include:

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Methoxylation Temp | 25°C | 85% vs. 60% (0°C) | |

| Microwave Irradiation | 180°C | 56% vs. 37% (150°C) | |

| Solvent for Cyclization | ACN | 48% vs. 30% (THF) |

Additive Screening

The use of acetic acid (3 equiv) in cyclization reactions enhances protonation of intermediates, increasing yields from 37% to 56%. Catalytic bases (e.g., Cs₂CO₃) reduce side reactions during methoxylation.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to mitigate exothermic risks during methoxylation and nitro reduction. Key advantages include:

Cost-Efficiency Metrics

| Process Step | Cost Driver | Industrial Mitigation Strategy |

|---|---|---|

| Methoxylation | NaOCH₃ consumption | Solvent recycling (THF) |

| Nitro Reduction | Catalyst (Pd-C) | Heterogeneous catalyst reuse |

Comparative Analysis of Synthetic Approaches

Yield and Scalability

| Method | Max Yield | Scalability | Limitations |

|---|---|---|---|

| NAS + Reduction | 85% | High | Multi-step purification |

| Microwave Cyclization | 56% | Moderate | Specialized equipment |

Environmental Impact

- Waste Generation : NAS routes produce stoichiometric NaCl (3.2 kg/kg product).

- Energy Use : Microwave methods reduce energy consumption by 40% compared to conventional heating.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest that visible-light-mediated amination could bypass intermediate steps, though yields remain suboptimal (22–35%).

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective synthesis of chiral intermediates, albeit with limited substrate scope for trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 176.14 g/mol. Its structure features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. This unique configuration contributes to its reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry Applications

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential pharmacological effects, particularly in treating respiratory diseases like cystic fibrosis. Research indicates that compounds derived from this structure can restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for salt and fluid transport in the lungs .

Case Study: CFTR Modulators

A notable application is in the development of CFTR modulators, where derivatives of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine have shown promise in improving the function of mutant CFTR proteins. These compounds are being studied for their ability to treat cystic fibrosis effectively by enhancing ion transport across epithelial cells .

Organic Synthesis

This compound serves as an essential building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in creating more complex organic molecules.

Reaction Mechanisms

The mechanism of action for 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine often involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group significantly enhances the compound's binding affinity to these targets, making it suitable for drug design.

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been explored as flexible bidentate ligands. These ligands can form coordination complexes with metal ions, which are useful in catalysis and material science applications . The ability to modify the ligand structure allows chemists to tailor the properties of these complexes for specific applications.

Agricultural Chemistry

Research has indicated that trifluoromethylpyridine derivatives exhibit herbicidal activity, making them candidates for developing new agrochemicals . The structural properties of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine may contribute to its efficacy against specific weed species, thereby enhancing crop yields.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Observations

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The trifluoromethyl group in 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine significantly lowers the pKa of the amine group compared to non-fluorinated analogs like 6-Methyl-5-phenylpyridin-2-amine, enhancing its stability under acidic conditions .

- Halogen vs.

- Trifluoromethyl vs.

Biological Activity

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a methoxy group and a trifluoromethyl group, exhibits unique properties that may influence its interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Chemical Formula : C_7H_7F_3N_2O

- CAS Number : 405160-57-8

- Molecular Weight : 192.14 g/mol

The biological activity of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and altering the compound's pharmacokinetics. The methoxy group may participate in hydrogen bonding, influencing receptor binding and enzymatic interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, modifications at the 2-position of pyridine derivatives have been linked to improved antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound's structural features suggest potential activity against various cancer cell lines. Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on various pyridine derivatives demonstrated that 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine exhibited notable antimicrobial activity against Staphylococcus aureus. The mechanism was proposed to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Activity

In vitro studies indicated that this compound can induce apoptosis in human leukemia cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. The selectivity index was calculated to be favorable compared to normal cells, suggesting potential for therapeutic applications in oncology.

Synthesis Methods

The synthesis of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

- Starting Material : 2-Amino-5-(trifluoromethyl)pyridine.

- Methoxylation : Reaction with a suitable methoxylating agent (e.g., methyl iodide) under basic conditions.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethylation of a pyridine precursor using reagents like CF3Cu or CF3SiMe3 under palladium catalysis is a common approach . Reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the amine product .

Q. How can researchers confirm the structural identity of 6-methoxy-5-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>19</sup>F NMR : The trifluoromethyl group appears as a singlet near δ -60 ppm in <sup>19</sup>F NMR, while the methoxy proton resonates at δ ~3.8–4.0 ppm in <sup>1</sup>H NMR .

- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]<sup>+</sup> at m/z 193.07 (C7H8F3N2O<sup>+</sup>) .

- X-ray crystallography : For definitive confirmation, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential amine volatility.

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The -CF3 group decreases electron density at the C5 position, making it less reactive toward electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings. For example, the boronate ester derivative (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine) reacts with aryl halides under Pd(PPh3)4 catalysis (2 mol%, 80°C, Na2CO3 base) to form biaryl products . Kinetic studies show a 20% rate acceleration compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the compound’s solubility and intermolecular interactions?

- Methodological Answer :

- COSMO-RS : Predicts solubility in organic solvents (e.g., logP ~1.8 in octanol/water) .

- DFT calculations : Analyze hydrogen bonding between the amine group and solvents like DMSO (binding energy ~-25 kcal/mol).

- Molecular dynamics (MD) simulations : Model crystal packing to explain observed melting points (mp ~123–124°C for analogs) .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected <sup>13</sup>C NMR shifts)?

- Methodological Answer :

- Variable temperature NMR : Assess dynamic effects (e.g., rotational barriers in -CF3).

- 2D NMR (HSQC, HMBC) : Confirm connectivity between the methoxy group (δC ~55 ppm) and C6 of the pyridine ring.

- Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to clarify amine resonance assignments .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

- Methodological Answer :

- pH control : Maintain solutions at pH 5–6 (amine protonation reduces hydrolysis).

- Co-solvents : Use 10–20% DMSO or PEG-400 to enhance solubility without degradation.

- Lyophilization : Prepare stable hydrochloride salts by treating with HCl (1 M in ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.